Benzyl(heptadecyl)dimethylammonium chloride
Overview
Description
Benzyl(heptadecyl)dimethylammonium chloride is a quaternary ammonium compound with the chemical formula C26H48ClN. It is commonly used as a surfactant, antistatic agent, and emulsifier. This compound is known for its ability to reduce surface tension and is widely utilized in various industrial applications, including the production of synthetic fibers and glass fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(heptadecyl)dimethylammonium chloride involves a two-step process:
Reaction of Heptadecyl Chloride with Dimethylamine: Heptadecyl chloride reacts with dimethylamine to form dimethyl heptadecylamine.
Alkylation with Benzyl Chloride: The resulting dimethyl heptadecylamine undergoes an alkylation reaction with benzyl chloride to produce this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of solvents such as ethanol, ether, and benzene to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Benzyl(heptadecyl)dimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in the presence of solvents like ethanol or ether.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of this compound .
Scientific Research Applications
Benzyl(heptadecyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to reduce surface tension.
Medicine: Investigated for its potential antimicrobial properties and used in formulations for disinfectants and antiseptics.
Industry: Utilized as an antistatic agent in the textile industry and as an emulsifier in the production of lubricants and coatings .
Mechanism of Action
The mechanism of action of benzyl(heptadecyl)dimethylammonium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
Benzylhexadecyldimethylammonium chloride: Similar in structure but with a hexadecyl group instead of a heptadecyl group.
Cetalkonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Cetyldimethylbenzylammonium chloride: Used in similar applications as benzyl(heptadecyl)dimethylammonium chloride
Uniqueness
This compound is unique due to its longer heptadecyl chain, which enhances its surfactant properties and makes it more effective in reducing surface tension compared to its shorter-chain counterparts .
Properties
IUPAC Name |
benzyl-heptadecyl-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(2,3)25-26-22-19-18-20-23-26;/h18-20,22-23H,4-17,21,24-25H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHYHYDLSZKPAC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937127 | |
Record name | N-Benzyl-N,N-dimethylheptadecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16576-98-0 | |
Record name | Benzenemethanaminium, N-heptadecyl-N,N-dimethyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16576-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl(heptadecyl)dimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016576980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-N,N-dimethylheptadecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl(heptadecyl)dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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